![molecular formula C14H17N3O2 B13322064 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine is a complex organic compound that features a benzodioxole ring fused with an imidazole ring, connected to a butan-1-amine chain
Preparation Methods
The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole ring, followed by the formation of the imidazole ring. The final step involves the attachment of the butan-1-amine chain. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. These methods are designed to optimize reaction conditions and minimize waste, making the process more sustainable .
Chemical Reactions Analysis
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine involves its interaction with specific molecular targets and pathways. The benzodioxole and imidazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine can be compared with similar compounds such as:
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound has a similar benzodioxole ring but differs in the amine chain length and structure.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-10(15)14-16-7-11(17-14)9-4-5-12-13(6-9)19-8-18-12/h4-7,10H,2-3,8,15H2,1H3,(H,16,17) |
InChI Key |
SLPWRGBXMXVDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin+](/img/structure/B13321985.png)
![2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13321990.png)
![2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B13321993.png)
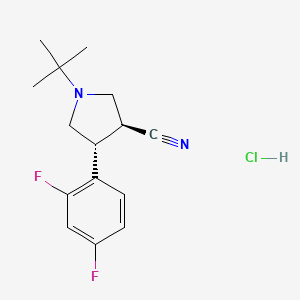

![[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13322009.png)
![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
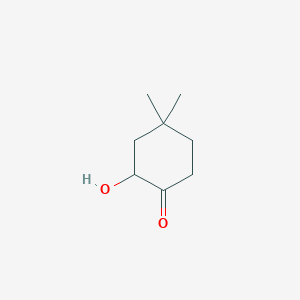
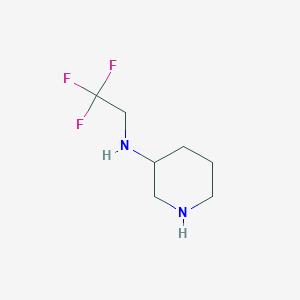
![2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one](/img/structure/B13322035.png)
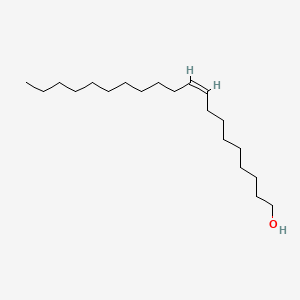
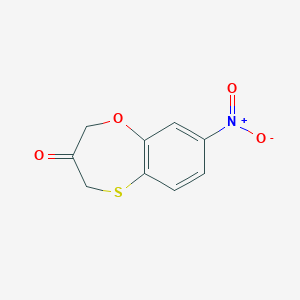
![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)
